molecular formula C11H20ClN3O B2805891 2-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride CAS No. 1380300-31-1

2-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride

Cat. No.: B2805891
CAS No.: 1380300-31-1
M. Wt: 245.75
InChI Key: CSWJOOIHLCNZBF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(2-methylpropyl)-5-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O.ClH/c1-8(2)7-10-13-11(15-14-10)9-5-3-4-6-12-9;/h8-9,12H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWJOOIHLCNZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=N1)C2CCCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with a hydrazine derivative under acidic or basic conditions.

    Attachment of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative, often under reflux conditions in the presence of a suitable solvent like ethanol or acetonitrile.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxadiazole N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the oxadiazole ring to form amine derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in dichloromethane.

Major Products

    Oxidation: Oxadiazole N-oxides.

    Reduction: Amine derivatives.

    Substitution: Halogenated piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. The piperidine and oxadiazole rings are known to interact with biological targets, making this compound a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound could be explored for its potential as an antimicrobial, antiviral, or anticancer agent. Its unique structure may allow it to interact with specific enzymes or receptors involved in disease processes.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the oxadiazole and piperidine rings.

Mechanism of Action

The mechanism of action of 2-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
  • CAS Number : 2034156-59-5
  • Molecular Formula : C₁₁H₂₀ClN₃O
  • Synonyms: KS-7488, 5-Isobutyl-3-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride .

Structural Features :
This compound consists of a piperidine ring (6-membered nitrogen-containing heterocycle) linked to a 1,2,4-oxadiazole ring. The oxadiazole moiety is substituted at position 3 with a 2-methylpropyl (isobutyl) group. The hydrochloride salt enhances solubility and stability for pharmaceutical applications.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (piperidine/heterocycle + oxadiazole) but differ in substituents, ring systems, or biological targets.

Compound Name CAS / Ref. Molecular Formula Substituents/Oxadiazole Position Key Features Applications/Activity
2-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine HCl 2034156-59-5 C₁₁H₂₀ClN₃O Oxadiazole-5-yl, 3-isobutyl Piperidine backbone, isobutyl group Discontinued (CymitQuimica); potential kinase/GPCR ligand
SLP7111228 (SphK1 inhibitor) C₂₀H₂₉N₅O·HCl Oxadiazole-5-yl, 3-(4-octylphenyl); pyrrolidine Pyrrolidine ring, long alkyl chain Selective SphK1 inhibitor (Ki = 48 nM)
PSN375963 C₁₇H₂₄N₂O Oxadiazole-3-yl, 5-(4-butylcyclohexyl); pyridine Pyridine ring, bulky cyclohexyl group GPCR ligand (cannabinoid receptor analog)
4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine HCl MFCD29907057 C₁₃H₂₀ClN₃O Oxadiazole-5-yl, 3-cyclobutyl Cyclobutyl substituent, methylpiperidine Agrochemical intermediate (pesticides)
2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine HCl 1393330-65-8 C₁₀H₁₃ClF₃N₃O Oxadiazole-5-yl, 3-trifluoroethyl Fluorinated substituent Fluorine-enhanced bioavailability; research chemical

Key Structural Differences and Implications

Heterocycle Backbone: Piperidine vs. Pyrrolidine: Piperidine (6-membered) in the main compound may offer better conformational flexibility compared to pyrrolidine (5-membered) in SLP7111228, affecting target binding . Pyridine vs.

Substituent Effects: Alkyl Chains: The isobutyl group in the main compound balances lipophilicity, while SLP7111228’s 4-octylphenyl substituent increases hydrophobicity, likely improving membrane permeability . Fluorinated Groups: The trifluoroethyl group in ’s compound enhances metabolic stability and bioavailability via fluorine’s electron-withdrawing effects . Cyclobutyl vs.

Oxadiazole Substituent Position :

  • The main compound’s substituent is at oxadiazole position 3, whereas PSN375963 and others vary. Positional isomerism can drastically alter binding affinity and selectivity .

Pharmacological and Industrial Relevance

  • SLP7111228 : Demonstrated potent SphK1 inhibition (Ki = 48 nM), highlighting the importance of aryl-alkyl substituents for enzyme targeting .
  • Agrochemical Derivatives : The cyclobutyl analog () is tailored for pesticidal use, emphasizing substituent-driven environmental compatibility .
  • Fluorinated Analogs : Trifluoroethyl derivatives () are prioritized in drug discovery for improved pharmacokinetics .

Biological Activity

2-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a compound with notable biological activities attributed to its unique structural features, particularly the oxadiazole and piperidine moieties. This article explores its biological activity, including antibacterial, enzyme inhibition, and potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 1385696-81-0
  • Molecular Formula : C11H20ClN3O
  • Molecular Weight : 245.75 g/mol

Antibacterial Activity

Research indicates that compounds containing the oxadiazole and piperidine structures exhibit significant antibacterial properties. In a study evaluating similar compounds, moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis, with some derivatives showing IC50 values as low as 2.14 µM against urease, a target in the treatment of various infections .

CompoundBacterial StrainActivity LevelIC50 (µM)
2-Methylpropyl Oxadiazole DerivativeSalmonella typhiModerate to Strong2.14
2-Methylpropyl Oxadiazole DerivativeBacillus subtilisModerate to Strong0.63

Enzyme Inhibition

The compound has been studied for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are critical in treating conditions like Alzheimer's disease. The synthesized derivatives demonstrated strong inhibitory effects against AChE and urease, suggesting potential therapeutic applications in neurodegenerative diseases and as anti-urolithic agents .

Docking Studies

Molecular docking studies have elucidated the interactions between this compound and various biological targets. The binding affinities suggest that the oxadiazole ring plays a crucial role in modulating these interactions, enhancing the compound's pharmacological profile .

Case Studies

A recent study synthesized a series of piperidine derivatives incorporating oxadiazole rings. These compounds were evaluated for their biological activities, demonstrating that those with the 1,2,4-oxadiazole core exhibited enhanced antibacterial and enzyme inhibitory activities compared to their analogs lacking this structure .

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